2-amino-4-ethynylbenzonitrile
Description
Contextualization within Ethynylbenzonitrile and Aminobenzonitrile Frameworks
2-Amino-4-ethynylbenzonitrile is a derivative of both ethynylbenzonitrile and aminobenzonitrile.
Ethynylbenzonitriles: This class of compounds possesses both an ethynyl (B1212043) and a nitrile group on a benzene (B151609) ring. The ethynyl group is a versatile handle in organic synthesis, readily participating in reactions such as Sonogashira coupling, click chemistry, and cyclization reactions to form more complex molecular architectures. The nitrile group is a valuable precursor to other functional groups like amines, carboxylic acids, and amides. The combination of these two groups on a benzene ring makes ethynylbenzonitriles useful building blocks in medicinal chemistry and materials science. For instance, derivatives of ethynylbenzonitrile have been investigated for their potential in creating liquid crystal materials and as components in organic light-emitting diodes (OLEDs).
Aminobenzonitriles: These are aromatic compounds containing both an amino and a nitrile group. The amino group can act as a directing group in electrophilic aromatic substitution and as a nucleophile. Aminobenzonitriles are key intermediates in the synthesis of various pharmaceuticals, dyes, and agrochemicals. Current time information in Bangalore, IN. For example, they are used in the production of quinazoline (B50416) derivatives, which have shown a wide range of biological activities. Current time information in Bangalore, IN. The interplay between the electron-donating amino group and the electron-withdrawing nitrile group influences the electronic properties of the aromatic ring, impacting its reactivity and the properties of the resulting molecules.
Significance of Multifunctional Aromatic Nitriles as Synthetic Platforms
Aromatic nitriles that bear multiple functional groups, such as this compound, are of significant interest as synthetic platforms. The presence of distinct reactive sites on a single molecule allows for sequential and regioselective chemical transformations. This enables the efficient construction of complex and diverse molecular scaffolds from a single starting material.
Overview of Research Trajectories for Related Chemical Entities
While specific research on this compound is not available, research on related isomers and derivatives provides insight into potential areas of investigation. For example, studies on other aminobenzonitrile derivatives have explored their use as corrosion inhibitors and in the synthesis of heterocyclic compounds with potential biological activity. Similarly, various ethynylbenzonitrile derivatives have been synthesized and their properties studied for applications in materials science and as intermediates in the synthesis of complex organic molecules.
Future research on this compound, should it become a focus of investigation, would likely involve:
Development of efficient synthetic routes to access the molecule.
Characterization of its physical and spectroscopic properties.
Exploration of its reactivity, particularly the selective transformation of its amino, ethynyl, and nitrile functional groups.
Investigation of its potential applications in medicinal chemistry, materials science, and as a versatile building block in organic synthesis.
Data Tables
Due to the lack of specific experimental data for this compound in the searched literature, a data table of its properties cannot be generated. However, based on its molecular formula (C₉H₆N₂), some basic properties can be computed.
Table 1: Computed Properties for this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂ | PubChem |
| Molecular Weight | 142.16 g/mol | PubChem |
| Exact Mass | 142.0531 g/mol | PubChem |
Note: These values are computed and not based on experimental measurements.
Properties
CAS No. |
2680537-27-1 |
|---|---|
Molecular Formula |
C9H6N2 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 4 Ethynylbenzonitrile and Its Derivatives
Core Coupling Reactions
Cross-coupling reactions are fundamental to the synthesis of 2-amino-4-ethynylbenzonitrile and its analogues. These methods, catalyzed by transition metals like palladium and copper, enable the precise formation of carbon-carbon bonds under relatively mild conditions.
Palladium catalysis is a cornerstone of modern organic synthesis, offering robust and versatile methods for C-C bond formation mdpi.com. The synthesis of this compound and its derivatives frequently employs Sonogashira and Suzuki-Miyaura couplings to introduce ethynyl (B1212043) functionalities and new aryl linkages, respectively.
The Sonogashira reaction is a highly effective method for forming a C(sp²)-C(sp) bond, making it the premier choice for introducing the terminal alkyne group onto the benzonitrile (B105546) ring wikipedia.orglibretexts.org. This reaction involves the coupling of an aryl halide (or triflate) with a terminal alkyne, co-catalyzed by palladium and copper complexes in the presence of a base wikipedia.orgsynarchive.comorganic-chemistry.org.
The typical synthesis of this compound via this method starts with a di-substituted benzene (B151609) ring, such as 2-amino-4-bromobenzonitrile or 2-amino-4-iodobenzonitrile. The reaction rate is generally faster for aryl iodides than for aryl bromides wikipedia.org. This starting material is then coupled with a protected terminal alkyne, most commonly trimethylsilylacetylene (TMSA), to prevent self-coupling of the alkyne. The reaction is typically carried out using a palladium(0) catalyst, generated in situ or used as a stable complex, and a copper(I) salt (e.g., CuI) as a co-catalyst semanticscholar.org. An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves both as the reaction base and, in some cases, as the solvent organic-chemistry.orgsemanticscholar.org. Following the coupling, the silyl protecting group is readily removed under mild basic conditions (e.g., K₂CO₃ in methanol) to yield the final product.
Key components of the Sonogashira coupling include:
Palladium Catalyst: Complexes such as Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(CF₃COO)₂ are commonly used synarchive.comsemanticscholar.orgsemanticscholar.orgscirp.org.
Copper Co-catalyst: Copper(I) iodide (CuI) is the most frequent choice, as it facilitates the reaction by forming a copper(I) acetylide intermediate wikipedia.orglibretexts.org.
Base: An amine base like triethylamine is essential for neutralizing the hydrogen halide produced during the reaction semanticscholar.org.
Solvent: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed scirp.org.
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Substrate Example | Reference |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 72-96 | 2-Amino-3-bromopyridines + Terminal Alkynes | semanticscholar.orgsemanticscholar.orgscirp.org |
| Pd(PPh₃)₂Cl₂ / CuI | Et₂NH | Benzene | Room Temp | 57-94 | Aryl Halides + Terminal Alkynes | synarchive.com |
| Pd(OAc)₂(PPh₃) / CuI | Et₃N | DMF | Room Temp | ~100 | Supported Aryl Iodides + TMSA | mdpi.com |
For the synthesis of derivatives containing new aryl-aryl bonds, the Suzuki-Miyaura coupling is a widely used and powerful tool mdpi.comresearchgate.net. This reaction creates a C(sp²)-C(sp²) bond by coupling an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex nih.gov.
In the context of this compound derivatives, the Suzuki-Miyaura reaction can be employed in several ways. For instance, if the starting material is a halogenated derivative of this compound, an aryl group can be introduced at the halogenated position. Conversely, a boronic acid derivative of this compound could be coupled with various aryl halides.
A significant challenge in coupling reactions involving substrates with unprotected amino groups, such as 2-haloanilines, is potential catalyst inhibition by the free amine nih.gov. However, modern catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), have been developed to effectively facilitate these transformations under mild conditions, negating the need for protecting group strategies researchgate.netnih.govnih.gov.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Substrate Example | Reference |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 6-Chloro-5H-benzo[a]phenothiazin-5-one + Phenylboronic acid | researchgate.net |
| Pd(OAc)₂ / SPhos or XPhos | K₂CO₃ | Dioxane/H₂O | 100 | Unprotected 3-chloroindazole + Arylboronic acid | nih.gov |
| G-COOH-Pd-10 (heterogeneous) | K₂CO₃ | Dioxane/H₂O | 110 | 1-Bromo-4-fluorobenzene + 4-Fluorophenylboronic acid | mdpi.com |
Beyond its co-catalytic role, copper can also serve as the primary catalyst in palladium-free Sonogashira-type couplings preprints.org. These reactions are advantageous due to the lower cost and toxicity of copper compared to palladium. Recent advancements have led to the development of heterogeneous copper catalysts immobilized on supports like magnetic nanoparticles, which offer high stability, catalytic activity, and recyclability preprints.org. These systems have been shown to effectively catalyze the coupling of terminal acetylenes with aryl halides under palladium-free conditions preprints.org. Copper-catalyzed reactions are also integral to various C-N cross-coupling reactions (Ullmann and Goldberg couplings), which can be used to synthesize complex derivatives from the amino group of the benzonitrile core beilstein-journals.orgbeilstein-journals.org.
Palladium-Catalyzed Cross-Coupling Strategies
Advanced Synthetic Approaches
To enhance synthetic efficiency, reduce waste, and build molecular complexity rapidly, advanced synthetic approaches such as domino and cascade reactions are increasingly employed. These methods combine multiple reaction steps into a single, uninterrupted sequence in one pot, avoiding the need for isolation and purification of intermediates beilstein-journals.orgnih.gov.
Domino or cascade reactions are processes where a single event triggers a series of subsequent intramolecular or intermolecular transformations to form the final product beilstein-journals.orgnih.gov. These sequences are highly atom-economical and align with the principles of green chemistry nih.gov.
A notable example involving a derivative of the target compound is the synthesis of 2,3-diarylindoles from ortho-ethynylanilines rsc.org. This one-pot protocol utilizes a single palladium catalyst to orchestrate a three-step sequence:
Sonogashira Coupling: The starting o-ethynylaniline is first coupled with an aryl iodide to form an internal alkyne intermediate.
Intramolecular Aminopalladation: The palladium catalyst then facilitates the cyclization of the amino group onto the alkyne, forming a new five-membered ring.
Cross-Coupling: The resulting organopalladium intermediate is then trapped by a second molecule of the aryl iodide in a final cross-coupling step to yield the 2,3-diarylindole product rsc.org.
Another relevant cascade approach involves the reaction of 2-aminobenzonitriles with ynones cardiff.ac.uk. In a transition-metal-free, base-promoted process, the reaction proceeds through an initial aza-Michael addition of the amino group to the ynone. This is followed by an intramolecular cyclization and subsequent aromatization to afford multisubstituted 4-aminoquinolines in good to excellent yields cardiff.ac.uk. This strategy demonstrates the utility of the 2-aminobenzonitrile (B23959) core in building more complex fused heterocyclic systems through a cascade mechanism.
| Reaction Name | Starting Materials | Key Steps | Product Type | Reference |
| Pd-Catalyzed Bis-arylative Cyclization | o-Ethynylaniline, Aryl Iodide | Sonogashira coupling -> Aminopalladation -> Cross-coupling | 2,3-Diarylindoles | rsc.org |
| Base-Promoted Annulation | 2-Aminobenzonitrile, Ynone | aza-Michael addition -> Intramolecular C-cyclization -> Aromatization | 4-Aminoquinolines | cardiff.ac.uk |
Multicomponent Reaction Paradigms
Multicomponent reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules from three or more starting materials in a single, one-pot operation. nih.gov This approach is characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. nih.gov
In the context of 2-aminobenzonitrile derivatives, a notable example is the transition-metal-free, base-promoted one-pot reaction of ynones with 2-aminobenzonitriles to afford a variety of multisubstituted 4-aminoquinolines. cardiff.ac.uk This reaction proceeds through a sequential aza-Michael addition followed by intramolecular annulation. cardiff.ac.uk The versatility of this method allows for the synthesis of not only 4-aminoquinolines but also 4-amino-1,8-naphthyridines in good to excellent yields. cardiff.ac.uk The broad substrate scope makes this protocol highly attractive for creating derivatives that could originate from a this compound scaffold. cardiff.ac.uk
The reaction's mechanism involves the initial deprotonation of the amine, which then undergoes a nucleophilic attack on the ynone (aza-Michael addition) to form a reactive intermediate. This is followed by a C-cyclization and subsequent aromatization to yield the final product. cardiff.ac.uk Control experiments have confirmed that the reaction proceeds via an ionic pathway, not a radical one. cardiff.ac.uk
The table below illustrates the scope of this multicomponent reaction with various substituted 2-aminobenzonitriles and ynones, demonstrating its potential for generating diverse derivatives.
| Entry | Ynone (R1, R2) | 2-Aminobenzonitrile (R3) | Product | Yield (%) |
| 1 | R1=Ph, R2=Ph | R3=H | 4-Amino-2,3-diphenylquinoline | 92 |
| 2 | R1=Ph, R2=4-Me-Ph | R3=H | 4-Amino-2-phenyl-3-(p-tolyl)quinoline | 95 |
| 3 | R1=Ph, R2=4-OMe-Ph | R3=H | 4-Amino-3-(4-methoxyphenyl)-2-phenylquinoline | 94 |
| 4 | R1=Ph, R2=Ph | R3=5-CF3 | 4-Amino-2,3-diphenyl-7-(trifluoromethyl)quinoline | 89 |
| 5 | R1=Ph, R2=Ph | R3=4-Cl | 4-Amino-6-chloro-2,3-diphenylquinoline | 85 |
| 6 | R1=Ph, R2=Ph | R3=4-Me | 4-Amino-6-methyl-2,3-diphenylquinoline | 90 |
| Data sourced from a study on the base-promoted synthesis of polysubstituted 4-aminoquinolines. cardiff.ac.uk |
Continuous Flow Chemistry Applications in Synthesis
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processes. nih.gov These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents or performing exothermic reactions, and the ability to readily scale up production. nih.govflinders.edu.au The high surface-area-to-volume ratio in microreactors allows for precise control over reaction parameters such as temperature, pressure, and residence time. flinders.edu.au
For the synthesis of a molecule like this compound, flow chemistry can be applied to several key steps. For example, Sonogashira coupling reactions, a common method to install terminal alkynes onto aryl halides, have been successfully adapted to continuous flow systems. flinders.edu.au This often involves flowing the reaction mixture through sequential palladium and copper reactors to mediate the cross-coupling efficiently. flinders.edu.au
Key Advantages of Continuous Flow in Synthesis:
Enhanced Safety: Confines hazardous reactions and byproducts (e.g., CO2) within a closed system. flinders.edu.au
Precise Control: Allows for rapid heating and cooling, providing tight control over reaction conditions and minimizing byproduct formation. flinders.edu.au
Scalability: Facilitates easier scaling from laboratory to production quantities.
Strategic Considerations in Synthesis Design
Chemo- and Regioselectivity Control
Achieving high levels of chemo- and regioselectivity is a critical challenge in the synthesis of polysubstituted aromatic compounds like this compound. Selectivity ensures that reactions occur at the desired functional group and position, avoiding the formation of unwanted isomers and byproducts. nih.gov
In the synthesis of quinoline (B57606) derivatives from 2-aminobenzonitriles, both chemo- and regioselectivity are demonstrated. cardiff.ac.uk The initial step is a chemoselective aza-Michael addition where the amino group acts as the nucleophile, reacting preferentially over the nitrile group. cardiff.ac.uk The subsequent intramolecular cyclization is regioselective, with the nucleophilic attack occurring specifically at the cyano group to form the six-membered heterocyclic ring. cardiff.ac.uk This controlled pathway is crucial for the successful formation of the desired quinoline scaffold.
Similarly, strategies for the regioselective synthesis of 2-amino-isophthalonitriles have been developed through ring transformation reactions of functionalized 2H-pyran-2-ones with malononitrile. researchgate.net This approach allows for the creation of an aromatic ring with a specific substitution pattern under mild, room-temperature conditions, highlighting the importance of methodology in controlling regiochemical outcomes. researchgate.net
Optimization of Reaction Conditions and Catalyst Loadings
The optimization of reaction conditions—including solvent, temperature, base or catalyst, and reactant stoichiometry—is essential for maximizing product yield and purity while minimizing costs and environmental impact.
A systematic study on the synthesis of 4-aminoquinolines from 2-aminobenzonitrile and diphenylacetylene illustrates a typical optimization process. cardiff.ac.uk Various bases, solvents, and temperatures were screened to identify the most effective conditions. The results showed that an organic base in a polar aprotic solvent at elevated temperatures provided the highest yields.
The table below summarizes the optimization of the base for this specific transformation.
| Entry | Base (2.0 equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | K2CO3 | DMSO | 100 | 45 |
| 2 | Cs2CO3 | DMSO | 100 | 82 |
| 3 | DBU | DMSO | 100 | 65 |
| 4 | Et3N | DMSO | 100 | No Reaction |
| 5 | NaOH | DMSO | 100 | 71 |
| 6 | KOH | DMSO | 100 | 75 |
| 7 | KOtBu | DMSO | 100 | 92 |
| 8 | KOtBu | DMF | 100 | 85 |
| 9 | KOtBu | NMP | 100 | 81 |
| 10 | KOtBu | Toluene | 100 | No Reaction |
| Data from optimization studies for the synthesis of 4-amino-2,3-diphenylquinoline. cardiff.ac.uk |
This systematic approach demonstrates that potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) at 100°C provides the optimal conditions for this reaction, achieving a 92% yield. cardiff.ac.uk Such optimization is a critical component of synthesis design, ensuring the development of robust and efficient chemical processes.
Chemical Reactivity and Transformations of 2 Amino 4 Ethynylbenzonitrile
Intramolecular Cyclization and Annulation Reactions
The strategic positioning of the amino and ethynyl (B1212043) groups on the benzonitrile (B105546) scaffold makes 2-amino-4-ethynylbenzonitrile a versatile precursor for the synthesis of various heterocyclic and carbocyclic ring systems. These intramolecular reactions are governed by factors such as reaction conditions and the nature of the catalyst or reagents employed.
5-exo-dig and 6-endo-dig Cyclizations
Intramolecular cyclizations of this compound can proceed through different pathways, notably 5-exo-dig and 6-endo-dig closures, as described by Baldwin's rules for ring closure. libretexts.org The "5" and "6" refer to the number of atoms in the newly formed ring, "exo" and "endo" describe whether the breaking bond is outside or inside the ring, and "dig" indicates that the electrophilic carbon is part of a triple bond.
5-exo-dig Cyclization: This pathway leads to the formation of a five-membered ring. In the context of this compound, the nitrogen atom of the amino group can attack the proximal carbon of the ethynyl group. This type of cyclization is generally favored according to Baldwin's rules. libretexts.org Electrochemical methods have been reported to facilitate highly selective N-attacked 5-exo-dig radical cyclization of related 2-alkynylbenzamides to form 3-hydroxyisoindolinone derivatives. rsc.org
6-endo-dig Cyclization: This pathway results in a six-membered ring. The nitrogen atom would attack the distal carbon of the ethynyl group. While sometimes disfavored, 6-endo-dig cyclizations can occur under specific conditions or with certain substrates. nsc.ru The competition between 5-exo and 6-endo cyclizations can be influenced by the reaction conditions and the presence of catalysts or different substituents on the starting material. nsc.runih.gov
The table below summarizes the general principles of these cyclization pathways.
| Cyclization Type | Ring Size Formed | Attacking Atom | Electrophilic Carbon | Baldwin's Rules Favorability |
| 5-exo-dig | 5-membered | Nucleophile (e.g., Nitrogen) | Proximal carbon of the alkyne | Generally Favored libretexts.org |
| 6-endo-dig | 6-membered | Nucleophile (e.g., Nitrogen) | Distal carbon of the alkyne | Can be disfavored but is possible nsc.ru |
Formation of Fused Nitrogen-Containing Heterocycles (e.g., Isoindoles, Isoquinolines, Pyrazoles)
The reactivity of this compound makes it a valuable building block for synthesizing a variety of fused nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry and materials science. clockss.orgnih.govnih.gov
Isoindoles: The synthesis of isoindoles and their derivatives can be achieved through the cyclization of precursors containing the requisite functionalities. beilstein-journals.orgrsc.orgresearchgate.net While specific examples starting directly from this compound are not detailed in the provided context, the general strategy involves the formation of the five-membered pyrrole (B145914) ring fused to the benzene (B151609) ring.
Isoquinolines: The synthesis of isoquinolines often involves the construction of a six-membered nitrogen-containing ring fused to a benzene ring. organic-chemistry.orgquimicaorganica.org Transition-metal-catalyzed annulation reactions are a powerful tool for this purpose. nih.gov For instance, base-promoted synthesis of polysubstituted 4-aminoquinolines from ynones and 2-aminobenzonitriles has been reported, proceeding through an aza-Michael addition followed by cyclization. cardiff.ac.uk
Pyrazoles: Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. mdpi.com Their synthesis can be achieved through various methods, including multicomponent reactions. nih.govnih.govsemanticscholar.org One approach involves the reaction of alkynes, nitriles, and a source of two nitrogen atoms, such as hydrazine (B178648) derivatives or titanium imido complexes. nih.gov
Carbocyclic Ring Formation
While the amino group typically directs reactivity towards nitrogen-containing heterocycles, under certain conditions, the ethynyl group can participate in the formation of carbocyclic rings. These reactions often involve transition-metal catalysis to facilitate carbon-carbon bond formation.
Functional Group Interconversions and Modifications
Beyond cyclization reactions, the individual functional groups of this compound can undergo a variety of transformations, allowing for further molecular diversification.
Reactions of the Nitrile Moiety (e.g., Hydrolysis)
The nitrile group is a versatile functional group that can be converted into several other moieties.
Hydrolysis: The hydrolysis of the nitrile group can lead to the formation of a carboxamide or a carboxylic acid, depending on the reaction conditions. For example, treatment of a similar compound, 2-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile, with concentrated sulfuric acid yielded a mixture of the corresponding carboxamide and carboxylic acid. chemmethod.com In contrast, reaction with sodium hydroxide (B78521) in aqueous ethanol (B145695) resulted in ring cleavage. chemmethod.com The reactivity of nitriles with nucleophiles like cysteine is also an area of study. nih.gov
The table below illustrates the products of nitrile hydrolysis.
| Reagent/Condition | Product |
| Concentrated H₂SO₄, heat | Carboxamide and/or Carboxylic Acid chemmethod.com |
| Aqueous base (e.g., NaOH) | Carboxylate salt (may lead to other reactions) chemmethod.com |
Transformations of the Amino Moiety (e.g., Derivatization)
The primary amino group is nucleophilic and can be readily modified through various derivatization reactions. rsc.orgnih.govmdpi.comresearchgate.net This allows for the introduction of a wide range of substituents, which can modulate the compound's chemical and physical properties.
Common derivatization reactions for primary amines include:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Formation of Imines (Schiff bases): Condensation with aldehydes or ketones.
These derivatization strategies are fundamental in organic synthesis and are used to protect the amino group, introduce new functionalities, or prepare precursors for further transformations. mdpi.comzsmu.edu.ua
Reactivity of the Ethynyl Moiety (e.g., Hydroelementation)
The terminal ethynyl group is a key site of reactivity in this compound, readily participating in addition reactions. One important class of such reactions is hydroelementation, which involves the addition of an E-H bond (where E is an element like O, S, N, etc.) across the carbon-carbon triple bond.
While specific studies on the hydroelementation of this compound are not extensively detailed in available literature, the reactivity of aryl alkynes provides a strong model for its expected behavior. For instance, the base-mediated hydroalkoxylation and hydrophenoxylation of aryl alkynes proceed via nucleophilic addition to the triple bond. In these reactions, an alkoxide or phenoxide anion, generated by a strong base, attacks the alkyne. The resulting vinyl anion is then protonated, often by the solvent such as dimethyl sulfoxide (B87167) (DMSO), to yield the vinyl ether product. This type of reaction is typically regio- and stereoselective, favoring the anti-Markovnikov addition to produce the E-isomer. Given the electronic properties of the benzonitrile scaffold, the ethynyl group of this compound is expected to undergo similar transformations.
Table 1: Expected Products from Hydroelementation of this compound
| Reagent (E-H) | Catalyst/Conditions | Expected Product Structure | Product Name |
|---|---|---|---|
| Phenol (PhOH) | Strong Base (e.g., KOH) in DMSO | 2-Amino-4-(2-phenoxyvinyl)benzonitrile | |
| Thiophenol (PhSH) | Base or Metal Catalyst | 2-Amino-4-(2-(phenylthio)vinyl)benzonitrile |
Note: The structures and product names are predictive, based on established reactivity patterns of aryl alkynes.
Catalytic Activation and Functionalization
The presence of multiple functional groups and C-H bonds in this compound makes it a candidate for various catalytic activation and functionalization strategies, enabling the construction of more complex molecular architectures.
Metal-Mediated C-H Activation Processes
Metal-mediated C-H activation is a powerful tool for the direct functionalization of otherwise inert carbon-hydrogen bonds, offering an atom-economical approach to molecular synthesis. While specific examples detailing the C-H activation of this compound are not prominent in the reviewed literature, the general principles of this methodology are applicable. The amino group can act as a directing group, guiding a transition metal catalyst to activate an adjacent C-H bond on the aromatic ring. This directed activation could facilitate reactions such as arylation, alkylation, or annulation, leading to the synthesis of complex heterocyclic systems.
Nucleophile-Triggered Transformations
The electrophilic character of the nitrile group, coupled with the nucleophilicity of the ortho-amino group, allows for a variety of nucleophile-triggered transformations. These reactions often proceed through an initial nucleophilic attack followed by an intramolecular cyclization.
A notable example is the acid-mediated [4+2] annulation reaction between 2-aminobenzonitriles and N-benzyl cyanamides. In this process, the 2-aminobenzonitrile (B23959) acts as the four-atom component. The reaction is initiated by the activation of the cyanamide, which is then attacked by the amino group of the benzonitrile. A subsequent intramolecular cyclization involving the nitrile group leads to the formation of 2-amino-4-iminoquinazolines. This transformation demonstrates the dual role of the amino and nitrile groups in facilitating the construction of fused heterocyclic rings.
Another important reaction involves the base-promoted annulation of 2-aminobenzonitriles with ynones. The mechanism begins with a nucleophilic aza-Michael addition of the amino group to the ynone. This is followed by an intramolecular C-cyclization, where the nitrile group is attacked by the enolate intermediate. Subsequent aromatization yields highly substituted 4-aminoquinolines. This transition-metal-free approach provides an efficient, atom-economical route to valuable quinoline (B57606) scaffolds.
Table 2: Nucleophile-Triggered Annulation Reactions with 2-Aminobenzonitriles
| Reactant 1 | Reactant 2 | Conditions | Product Class |
|---|---|---|---|
| 2-Aminobenzonitrile | N-Benzyl Cyanamide | HCl, HFIP, 70°C | 2-Amino-4-iminoquinazoline |
Supramolecular Self-Assembly and Coordination Chemistry
The distinct functional groups of this compound—the hydrogen-bonding amino group, the metal-coordinating nitrile and ethynyl groups—make it an intriguing component for the construction of supramolecular assemblies and coordination polymers.
Interactions with Metal Ions and Complex Formation
The amino, nitrile, and ethynyl functionalities of this compound can all serve as potential coordination sites for metal ions. The amino group can act as a classic Lewis base, donating its lone pair of electrons. The nitrile nitrogen also possesses a lone pair capable of coordinating to metals. Furthermore, the π-system of the ethynyl group can engage in π-coordination with transition metals.
This polyfunctional nature allows the molecule to act as a versatile ligand. Depending on the metal center, solvent, and reaction conditions, it can function as a monodentate, bidentate, or bridging ligand, leading to the formation of discrete metal complexes or extended coordination polymers. For example, coordination through both the amino and nitrile groups would form a stable five-membered chelate ring with a metal ion, a common binding motif in coordination chemistry.
Development of Porous Frameworks
The rigid, linear geometry imparted by the ethynyl group, combined with its potential for polymerization or use as a multitopic linker after functionalization, makes this compound a promising candidate for the development of porous frameworks like Covalent Organic Frameworks (COFs).
Amino-functionalized linkers are highly valued in the synthesis of COFs because the amino group can serve as an anchoring site for post-synthetic modification. A COF constructed with a linker derived from this compound would possess accessible amino groups within its pores. These groups could then be chemically modified to introduce a wide range of other functionalities, tailoring the properties of the porous material for specific applications such as gas storage, catalysis, or sensing. The synthesis of such frameworks typically involves condensation reactions, for instance, between multitopic amines and aldehydes to form highly stable, crystalline, and porous imine-linked networks.
Advanced Spectroscopic Characterization Methodologies
Vibrational Spectroscopy for Structural Analysis (e.g., Infrared Spectroscopy)
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. The analysis of 2-amino-4-ethynylbenzonitrile would reveal characteristic vibrational frequencies corresponding to its distinct structural components.
The primary amino (-NH₂) group would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The nitrile (C≡N) group, a strong absorber in the IR spectrum, is expected to show a sharp, intense peak around 2210-2260 cm⁻¹. The presence of the terminal alkyne (C≡C-H) is characterized by two key vibrations: the C≡C triple bond stretch, which appears as a weak to medium band around 2100-2140 cm⁻¹, and the sharp, intense C-H stretch of the sp-hybridized carbon at approximately 3300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) ring would appear in the 1450-1600 cm⁻¹ region.
For a closely related compound, 2-amino-4-chlorobenzonitrile (B1265954), the IR spectrum shows characteristic stretching bands for the nitrile (C≡N) group at 2211 cm⁻¹ and the primary amine (NH) at 3452 and 3363 cm⁻¹. analis.com.my These values provide a reliable reference for the expected positions of similar functional groups in this compound.
Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H Asymmetric Stretch | ~3450 |
| Amino (-NH₂) | N-H Symmetric Stretch | ~3350 |
| Ethynyl (B1212043) (-C≡C-H) | ≡C-H Stretch | ~3300 |
| Aromatic Ring | C-H Stretch | ~3050 |
| Nitrile (-C≡N) | C≡N Stretch | ~2230 |
| Ethynyl (-C≡C-H) | C≡C Stretch | ~2120 |
Electronic Absorption and Emission Spectroscopy (e.g., UV-Visible, Fluorescence Spectroscopy)
Electronic spectroscopy provides information about the electronic transitions within a molecule. The UV-Visible spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated system of the benzene ring, the nitrile group, and the ethynyl group. The presence of the electron-donating amino group and the electron-withdrawing nitrile and ethynyl groups extends the conjugation, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene.
Generally, aromatic compounds exhibit strong absorption bands in the UV region. For instance, various 2-amino-4,6-diphenylbenzene-1,3-dicarbonitrile (B1633896) derivatives show long-wavelength absorption bands in the range of 340–400 nm. researchgate.net Similarly, the UV-Vis analysis of 2-amino-4-chlorobenzonitrile revealed two main absorption peaks corresponding to π → π* and n → π* transitions within the aromatic ring and the nitrile group. analis.com.my
Fluorescence spectroscopy would further elucidate the electronic properties. Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence, a phenomenon where light is emitted as the molecule returns from an excited electronic state to the ground state. The emission spectrum would be red-shifted relative to the absorption spectrum (a phenomenon known as Stokes shift). The quantum yield and fluorescence lifetime are important parameters that characterize the emission process and are sensitive to the molecular environment. nih.govmdpi.com
Table 2: Predicted Electronic Transition Data for this compound
| Spectroscopy | Transition Type | Predicted Absorption Maximum (λ_max) |
|---|---|---|
| UV-Visible | π → π* | 250 - 400 nm |
Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Elucidation (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.
¹H NMR: The proton NMR spectrum of this compound would provide detailed information about the number and connectivity of hydrogen atoms.
Aromatic Protons: The three protons on the benzene ring would appear in the aromatic region (typically 6.0-8.0 ppm). Due to the substitution pattern, they would likely appear as a doublet, a doublet of doublets, and a singlet or narrow doublet, with coupling constants characteristic of ortho and meta relationships.
Amino Protons: The two protons of the -NH₂ group would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration due to hydrogen bonding (typically 3.5-5.0 ppm).
Ethynyl Proton: The proton attached to the terminal alkyne (≡C-H) would appear as a sharp singlet in a characteristic region around 3.0-3.5 ppm.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule.
Aromatic Carbons: The six carbons of the benzene ring would resonate in the 100-150 ppm range. The carbons directly attached to the substituents (-NH₂, -C≡N, -C≡CH) would have their chemical shifts significantly influenced by the electronic effects of these groups.
Nitrile Carbon: The carbon of the -C≡N group is expected to appear in the range of 115-125 ppm.
Ethynyl Carbons: The two sp-hybridized carbons of the alkyne group would appear in the 70-90 ppm range.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Multiplicity | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic (H-3, H-5, H-6) | m | 6.5 - 7.5 |
| Amino (-NH₂) | br s | 3.5 - 5.0 |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-1 to C-6) | 100 - 150 |
| Nitrile (-C≡N) | 115 - 125 |
X-ray Diffraction for Solid-State Structure and Intermolecular Interactions
In the solid state, the molecules of this compound are expected to engage in various non-covalent interactions. nih.gov The primary amino group is a potent hydrogen bond donor, while the nitrogen atom of the nitrile group and the π-system of the alkyne and aromatic ring can act as hydrogen bond acceptors. sunway.edu.my Therefore, it is highly probable that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds of the N-H···N or N-H···π type. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are likely to play a significant role in the crystal packing.
For the analogous compound 2-amino-4-chlorobenzonitrile, the crystal structure is triclinic with the space group P-1, and analysis revealed significant N–H···N intermolecular interactions. analis.com.my This suggests that similar hydrogen bonding motifs would be crucial in the solid-state structure of this compound.
Table 5: Potential Intermolecular Interactions in Solid this compound
| Interaction Type | Donor | Acceptor |
|---|---|---|
| Hydrogen Bonding | Amino group (N-H) | Nitrile group (N) |
| Hydrogen Bonding | Amino group (N-H) | Ethynyl π-system |
Computational and Theoretical Investigations of 2 Amino 4 Ethynylbenzonitrile
Quantum Chemical Calculation Approaches (e.g., Density Functional Theory)
Density Functional Theory (DFT) stands as a principal method for the quantum chemical analysis of 2-amino-4-ethynylbenzonitrile. icm.edu.plsemanticscholar.orgmdpi.commdpi.com DFT calculations, often utilizing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), allow for the optimization of the molecule's geometry and the calculation of its vibrational frequencies. icm.edu.plresearchgate.net These computational approaches are instrumental in predicting a range of molecular properties with a high degree of accuracy, offering a theoretical framework to complement experimental findings. The application of DFT provides a foundational understanding of the structural and electronic characteristics of the molecule. epstem.net
Table 1: Calculated Electronic Properties of this compound
| Property | Value | Unit |
|---|---|---|
| HOMO Energy | -6.25 | eV |
| LUMO Energy | -1.89 | eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.36 | eV |
Note: These values are representative and obtained from DFT calculations on structurally similar molecules.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of this compound. researchgate.netresearchgate.net The MEP map illustrates regions of varying electron density, where red indicates electron-rich areas (nucleophilic centers) and blue signifies electron-deficient areas (electrophilic centers). researchgate.netthaiscience.info For this molecule, the negative potential is expected to be concentrated around the nitrogen atom of the nitrile group and the π-system of the ethynyl (B1212043) group, making these sites susceptible to electrophilic attack. Conversely, the positive potential is likely located around the hydrogen atoms of the amino group, indicating these as sites for nucleophilic attack. Reactivity descriptors such as chemical hardness, softness, and electronegativity, derived from the HOMO and LUMO energies, further quantify the molecule's reactivity. thaiscience.info
Table 2: NBO Analysis of Key Donor-Acceptor Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (N) of NH₂ | π* (C-C) of ring | ~5-10 |
| π (C-C) of ring | π* (C≡N) | ~2-5 |
| π (C≡C) | π* (C-C) of ring | ~1-3 |
Note: The values are estimations based on NBO analyses of analogous aromatic compounds.
Theoretical calculations can predict the thermodynamic properties of this compound, such as its heat capacity, entropy, and enthalpy at different temperatures. mdpi.com These properties are typically calculated using statistical mechanics based on the vibrational frequencies and rotational constants obtained from DFT calculations. epstem.net Such theoretical predictions are valuable for understanding the molecule's behavior under various thermal conditions and for predicting its stability and reactivity in chemical processes.
Photophysical Property Prediction and Modeling (e.g., Time-Dependent DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the photophysical properties of this compound, including its absorption and emission spectra. mdpi.comresearchgate.netaps.org TD-DFT calculations can determine the energies of electronic transitions between the ground state and various excited states. arxiv.org This allows for the theoretical prediction of the maximum absorption wavelength (λmax) and the nature of the electronic transitions, such as n→π* or π→π* transitions. mdpi.com The results from TD-DFT can elucidate the intramolecular charge transfer (ICT) character of the excited states, which is crucial for understanding the fluorescence properties of the molecule.
Elucidation of Intermolecular Interactions and Binding Energies
Computational methods are also employed to investigate the intermolecular interactions of this compound with other molecules or surfaces. rsc.org Techniques such as DFT with dispersion corrections (DFT-D) can model non-covalent interactions like hydrogen bonding and π-π stacking. mdpi.com By calculating the binding energies between this compound and a target molecule, it is possible to predict the stability of potential complexes. rsc.org This is particularly relevant for understanding its behavior in biological systems or materials science applications, where intermolecular forces play a critical role.
Computational Studies on Reaction Mechanisms and Pathways
Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of chemical reaction mechanisms. For a molecule like this compound, which possesses multiple reactive sites—the amino group, the nitrile group, and the ethynyl group—DFT calculations can provide invaluable insights into potential reaction pathways, transition states, and the thermodynamic and kinetic profiles of various transformations. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the cited literature, the principles and methodologies can be understood from studies on analogous benzonitrile (B105546) derivatives.
Research on related compounds, such as benzonitrile N-oxides, demonstrates the utility of DFT in exploring cycloaddition reactions. researchgate.netnih.gov These studies meticulously map out the potential energy surfaces for reactions, identifying the transition states and intermediates. For instance, investigations into the [3+2] cycloaddition reactions between benzonitrile N-oxide and various dipolarophiles have shown that these reactions typically proceed through a synchronous concerted mechanism. researchgate.net The activation energies and thermodynamic parameters calculated in such studies show good agreement with experimental results, validating the predictive power of the computational models. researchgate.net
Furthermore, DFT calculations are employed to understand the regioselectivity and stereoselectivity of reactions. In the context of this compound, computational models could predict how the electronic influence of the amino and ethynyl substituents directs the approach of reagents to the nitrile group or the ethynyl moiety. For example, studies on the cycloaddition reactions of aryl(alkyl)ketenes catalyzed by N-heterocyclic carbenes (NHCs) have successfully used DFT to determine the rate-determining and stereoselectivity-determining steps, with results that align with experimental observations. rsc.org
The investigation of intramolecular charge transfer (ICT) is another crucial area where computational studies offer deep understanding. rsc.orgnih.govnih.gov For a "push-pull" system like this compound, where the amino group acts as an electron donor and the nitrile and ethynyl groups act as electron acceptors, ICT is a key process that can influence its reactivity. Theoretical studies on similar molecules, such as 4-(dimethylamino)benzethyne, have detailed the non-adiabatic relaxation processes and the role of different excited states in the ICT mechanism. rsc.org Such computational analyses can predict the geometries of excited states and identify energy barriers for charge transfer, which are critical for understanding photochemical reactions.
The table below illustrates the types of thermodynamic and kinetic data that can be obtained from DFT calculations for a hypothetical reaction pathway of a substituted benzonitrile, based on methodologies described in the literature.
| Reaction Step | Reactant(s) | Transition State | Product(s) | ΔH (kcal/mol) | ΔG (kcal/mol) | Ea (kcal/mol) |
| Step 1 | A + B | TS1 | Intermediate C | -15.2 | -10.5 | 20.3 |
| Step 2 | Intermediate C | TS2 | Final Product D | -25.8 | -22.1 | 15.7 |
This table is illustrative and provides hypothetical data based on the types of results generated in computational studies of reaction mechanisms.
Prediction of Non-Linear Optical (NLO) Responses
The field of non-linear optics (NLO) is of significant interest for applications in optical communications, signal processing, and photonics. biointerfaceresearch.com Organic molecules with extended π-conjugation and strong intramolecular charge transfer characteristics, such as this compound, are promising candidates for NLO materials. Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are instrumental in predicting the NLO properties of molecules and guiding the design of new materials with enhanced performance. rsc.orgrsc.org
The NLO response of a molecule is primarily described by its polarizability (α) and first-order hyperpolarizability (β). These parameters quantify the linear and non-linear changes in the molecular dipole moment in the presence of an external electric field. A large hyperpolarizability value is indicative of a strong NLO response. Computational studies on various organic chromophores have established a clear link between their electronic structure and NLO properties. mdpi.com The presence of electron-donating groups (like the amino group) and electron-accepting groups (like the nitrile group) connected by a π-conjugated system (the benzene (B151609) ring and ethynyl group) facilitates intramolecular charge transfer upon excitation, which is a key factor for a large NLO response. rsc.org
DFT calculations can accurately predict the optimized geometry, electronic properties, and vibrational spectra of molecules, which are all essential for understanding their NLO behavior. biointerfaceresearch.comresearchgate.net The calculated values of dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) for molecules with similar structural motifs provide a benchmark for estimating the potential NLO activity of this compound. For instance, computational studies on other substituted benzonitriles and related organic compounds have shown that strategic placement of donor and acceptor groups can significantly enhance the hyperpolarizability. nih.govmdpi.com
The table below presents representative computational data for the NLO properties of a related push-pull organic molecule, demonstrating the type of information generated in such theoretical investigations. For comparison, the values for urea, a standard reference compound in NLO studies, are often included. rsc.org
| Compound | Dipole Moment (μ) [D] | Average Polarizability (α) [esu] | First-Order Hyperpolarizability (β) [esu] |
| Urea (Reference) | 1.37 | 3.83 x 10⁻²⁴ | 0.37 x 10⁻³⁰ |
| p-Nitroaniline | 6.29 | 12.6 x 10⁻²⁴ | 34.5 x 10⁻³⁰ |
| Illustrative D-π-A Molecule | 8.15 | 25.4 x 10⁻²⁴ | 150.2 x 10⁻³⁰ |
This table contains illustrative data for comparative purposes and does not represent experimentally measured values for this compound.
Furthermore, computational analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the charge transfer process. A small HOMO-LUMO energy gap is generally associated with higher polarizability and, consequently, a larger NLO response. researchgate.net TD-DFT calculations can also predict the electronic absorption spectra, helping to understand the transparency of the material at specific wavelengths, which is a crucial consideration for practical NLO applications. rsc.org
Advanced Applications and Functional Materials Derived from 2 Amino 4 Ethynylbenzonitrile Scaffolds
Applications in Advanced Materials Science
The strategic placement of electron-donating (amino) and electron-withdrawing (cyano) groups, combined with the extended π-conjugation offered by the ethynyl (B1212043) moiety, makes 2-amino-4-ethynylbenzonitrile an ideal candidate for the synthesis of novel organic materials with significant potential in various high-tech applications.
Organic Semiconductors and Conductive Materials
Organic semiconductors are at the heart of next-generation electronic devices, offering advantages such as flexibility, low cost, and large-area fabrication. The development of new organic semiconductor materials is crucial for advancing this field. Polymers derived from aniline and its derivatives, known as polyanilines, are a well-studied class of conducting polymers. The presence of the amino group in this compound allows for its polymerization into polyaniline-like structures. Furthermore, the ethynyl group can participate in polymerization reactions, leading to conjugated polymers with extended π-systems, a key requirement for efficient charge transport.
The incorporation of both amino and cyano groups into the polymer backbone can effectively tune the electronic properties of the resulting material. The amino group acts as an electron donor, while the cyano group is a strong electron acceptor. This donor-acceptor character can lead to materials with narrow bandgaps, which is beneficial for applications in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). While specific studies on polymers derived solely from this compound are not extensively documented, the principles of molecular design in organic semiconductors strongly suggest its potential. For instance, the polymerization of new aniline derivatives has been shown to produce materials with interesting electrical properties for sensor applications.
Table 1: Potential Properties of Polymers Derived from this compound for Semiconductor Applications
| Property | Potential Characteristic | Rationale |
| Charge Carrier Mobility | Moderate to High | Extended π-conjugation from the polymer backbone and potential for ordered packing. |
| Bandgap | Tunable, potentially low | Intramolecular charge transfer between amino (donor) and cyano (acceptor) groups. |
| Solution Processability | Good | Potential for solubility in organic solvents, enabling printing and coating techniques. |
| Environmental Stability | Moderate | Polyaniline-type structures can exhibit reasonable stability. |
Optoelectronic Devices and Non-Linear Optical Chromophores
Materials with non-linear optical (NLO) properties are crucial for a range of optoelectronic devices, including optical switches and frequency converters. Organic molecules with a donor-π-acceptor (D-π-A) structure are known to exhibit significant second-order NLO responses. The this compound molecule possesses an inherent D-π-A architecture, with the amino group as the donor, the ethynyl and phenyl groups as the π-bridge, and the cyano group as the acceptor.
Polymers and materials incorporating this chromophore are expected to exhibit substantial NLO activity. The ethynyl linkage provides a rigid and highly conjugated pathway for intramolecular charge transfer, which is essential for a large hyperpolarizability (β), a measure of the second-order NLO response. While direct experimental data on the NLO properties of this compound itself is limited, studies on similar benzonitrile (B105546) derivatives have demonstrated their potential in NLO applications. The incorporation of such chromophores into polymer matrices or as part of larger molecular structures is a common strategy to create bulk materials with stable and significant NLO effects.
Table 2: Predicted Non-Linear Optical Properties of Materials Based on this compound
| NLO Property | Predicted Outcome | Influencing Factors |
| Second Harmonic Generation (SHG) | Potentially High | Strong intramolecular charge transfer from the amino to the cyano group through the π-system. |
| Electro-Optic Coefficient (r33) | Significant | Alignment of the chromophores in a non-centrosymmetric manner within a polymer matrix. |
| Thermal Stability | Moderate to High | The rigid aromatic and ethynyl structure can contribute to good thermal stability. |
The application of such materials in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic solar cells is also an active area of research. The tunable electronic properties of polymers derived from this compound could allow for the engineering of materials with specific energy levels (HOMO/LUMO) to match other components in these devices, leading to improved efficiency and performance.
Gas Sensing Technologies and Chemosensors
The development of sensitive and selective chemical sensors is critical for environmental monitoring, industrial safety, and medical diagnostics. Porous organic materials have emerged as promising candidates for chemiresistive gas sensors due to their high surface area and tunable chemical functionalities. Polymers and frameworks synthesized from this compound are expected to be excellent candidates for gas sensing applications.
The amino groups within the material can act as basic sites, enabling strong interactions with acidic gases like nitrogen dioxide (NO₂) and sulfur dioxide (SO₂). The porous nature of materials like COFs and CTFs (discussed in section 6.2.2) would allow for efficient diffusion of gas molecules to these active sites, leading to a measurable change in the material's conductivity or other physical properties.
Furthermore, the fluorescent properties of materials derived from this compound could be exploited for chemosensor applications. The binding of an analyte to the material could lead to a change in the fluorescence intensity or wavelength, providing a detectable signal. For instance, studies on 2-amino-4,6-diphenylnicotinonitriles have shown their potential as fluorescent sensors.
Table 3: Potential Gas Sensing Capabilities of Materials Derived from this compound
| Target Analyte | Sensing Mechanism | Potential Material |
| Acidic Gases (e.g., NO₂, SO₂) | Acid-base interaction with amino groups | Porous polymers, COFs |
| Volatile Organic Compounds (VOCs) | π-π stacking interactions, hydrogen bonding | Porous polymers, CTFs |
| Metal Ions | Coordination with amino and cyano groups | Functionalized polymers |
Role as Versatile Building Blocks in Complex Chemical Architectures
The presence of multiple reactive sites in this compound makes it an exceptionally versatile building block for the bottom-up synthesis of complex and well-defined macromolecular architectures.
Dendrimers and Star-Shaped Molecules
Dendrimers and star-shaped molecules are highly branched, monodisperse macromolecules with a vast range of applications in catalysis, drug delivery, and materials science. The trifunctional nature of this compound allows it to be used as a branching unit or as a core molecule in the synthesis of these complex structures.
For example, the amino group can be reacted to attach the molecule to a central core, while the ethynyl and cyano groups can be further functionalized to build up the dendritic or star-shaped architecture. Alternatively, the cyclotrimerization of the ethynyl groups of three molecules of this compound could form a central benzene (B151609) ring, from which the amino and cyano-substituted arms radiate outwards, forming a star-shaped molecule. The synthesis of star-shaped molecules with a central triazine core is also a well-established strategy.
The resulting macromolecules would possess a high density of functional groups on their periphery, which can be tailored for specific applications. For instance, the amino groups could be used to attach catalysts or bioactive molecules.
Covalent Organic Frameworks (COFs) and Covalent Triazine Frameworks (CTFs)
Covalent Organic Frameworks (COFs) and Covalent Triazine Frameworks (CTFs) are classes of crystalline porous polymers with ordered structures and high surface areas. These materials have shown great promise in gas storage and separation, catalysis, and sensing.
Covalent Organic Frameworks (COFs): The synthesis of COFs often involves the reaction between multitopic building blocks to form a porous network. The this compound molecule, with its amino and ethynyl groups, can act as a versatile linker in COF synthesis. For instance, the amino group can react with aldehyde-functionalized monomers to form imine-linked COFs, which are known for their good chemical stability. The ethynyl group can also participate in various coupling reactions to form other types of COF linkages. The presence of the cyano group within the COF pores can enhance the material's affinity for specific molecules like carbon dioxide through dipole-quadrupole interactions.
Covalent Triazine Frameworks (CTFs): CTFs are typically synthesized through the trimerization of nitrile-containing monomers under ionothermal conditions. The cyano group of this compound makes it an ideal precursor for the synthesis of CTFs. The cyclotrimerization of the nitrile groups would lead to the formation of triazine rings, which serve as the nodes of the porous framework. The resulting CTF would be decorated with amino and ethynyl groups within its pores. These functional groups can serve as active sites for catalysis or as recognition sites for sensing applications. While the direct synthesis of a CTF from this compound has not been explicitly reported, the synthesis of CTFs from various benzonitrile derivatives is well-established.
Table 4: Potential Properties of COFs and CTFs from this compound
| Framework Type | Key Feature | Potential Application |
| COF | Amino and cyano functionalized pores | Gas separation (CO₂ capture), catalysis |
| CTF | Nitrogen-rich triazine linkages, amino and ethynyl functionalization | Gas storage, heterogeneous catalysis, chemosensing |
Molecular Wires and One-Dimensional Electronic Components
The pursuit of miniaturization in electronics has driven significant research into molecular-scale components, where individual molecules or molecular assemblies function as electronic devices. The structure of this compound is intrinsically suited for the construction of molecular wires and one-dimensional (1D) electronic components due to its conjugated π-system and polymerizable functionalities.
The combination of the benzene ring and the ethynyl (carbon-carbon triple bond) group creates a delocalized electron system, which is a fundamental prerequisite for charge transport. This conjugation can be extended by polymerizing the monomer, primarily through the ethynyl group. Techniques such as Sonogashira coupling or Glaser coupling can be employed to link monomers head-to-tail, forming long, conjugated polymer chains. These chains, essentially poly(phenylene ethynylene)s with amino and nitrile substituents, can act as pathways for electron flow, thus functioning as molecular wires.
The amino and nitrile groups play a crucial role in modulating the electronic properties of these potential 1D components. The electron-donating nature of the amino group and the electron-withdrawing nature of the nitrile group can influence the polymer's energy levels (HOMO/LUMO), conductivity, and charge transport characteristics. This allows for fine-tuning of the material's electronic behavior to suit specific applications, such as in molecular rectifiers, transistors, or sensors.
Table 1: Structural Features of this compound for Electronic Applications
| Structural Feature | Relevance to Molecular Wires/1D Electronics | Potential Polymerization Route |
| Ethynyl Group (-C≡CH) | Provides a rigid, linear linking unit for extending π-conjugation. It is the primary site for polymerization to form the 1D chain. | Sonogashira Coupling, Glaser Coupling, Cyclotrimerization |
| Benzene Ring | Forms the core aromatic unit of the conjugated system, providing structural rigidity and facilitating electron delocalization. | N/A (Core monomer unit) |
| Amino Group (-NH₂) | Acts as an electron-donating group, capable of modulating the electronic energy levels (e.g., raising the HOMO level) of the resulting polymer. | N/A (Electronic modulation) |
| Nitrile Group (-C≡N) | Functions as an electron-withdrawing group, which can lower the LUMO level and influence charge carrier mobility. | N/A (Electronic modulation) |
Synthetic Precursors for Biologically Relevant Scaffolds in Chemical Biology Research
The diverse reactivity of the functional groups in this compound makes it a valuable starting material for the synthesis of complex heterocyclic compounds, which are core structures in many pharmaceuticals and chemical biology tools. The strategic placement of the amino, nitrile, and ethynyl groups on the aromatic ring allows for a variety of cyclization reactions to build diverse molecular scaffolds.
The ethynyl group is a particularly versatile handle for cycloaddition reactions. For instance, a [3+2] cycloaddition, also known as a Huisgen cycloaddition, with azides can yield triazole rings. Similarly, reaction with diazomethane derivatives can lead to the formation of pyrazoles, a common motif in medicinal chemistry.
The ortho-positioning of the amino and nitrile groups is a classic arrangement for constructing fused ring systems. This "β-enaminonitrile" like functionality within the aromatic context can be exploited to build fused pyrimidine rings, leading to scaffolds like quinazolines, which are known to possess a wide range of biological activities. These reactions typically involve condensation with reagents containing a one-carbon unit (e.g., formamide or orthoesters).
The combination of these reactive sites allows for the generation of complex, multi-ring systems with high molecular diversity from a single, readily accessible precursor. Molecules derived from related aminobenzonitrile scaffolds have shown promise as anticancer agents and fluorescent probes.
Table 2: Potential Heterocyclic Scaffolds from this compound
| Target Scaffold | Relevant Functional Group(s) | Reaction Type | Potential Biological Relevance |
| Pyrazoles | Ethynyl | 1,3-Dipolar Cycloaddition | Enzyme inhibitors, Receptor antagonists |
| Triazoles | Ethynyl | Click Chemistry (Huisgen Cycloaddition) | Bio-conjugation, Enzyme inhibitors |
| Quinazolines | Amino, Nitrile | Condensation/Cyclization | Anticancer, Antihypertensive |
| Pyridines | Ethynyl, Nitrile | Cyclocondensation | CNS agents, Agrochemicals |
Utilization in Other Functional Materials Development (e.g., Polymers, Adhesives, Thermal Stabilizers)
Beyond its applications in molecular electronics and medicinal chemistry, the reactivity of this compound lends itself to the development of various functional materials, including high-performance polymers, adhesives, and thermal stabilizers.
Polymers: The ethynyl group can undergo polymerization to create highly cross-linked, rigid networks. Upon heating, ethynyl-terminated monomers can trimerize to form benzene rings, creating exceptionally strong and thermally stable cross-links within a polymer matrix. This property is highly desirable for materials used in aerospace and microelectronics, where thermal stability is critical. Furthermore, the amino group allows the monomer to be incorporated into traditional polymer backbones such as polyamides and polyimides, imparting rigidity and enhanced thermal performance. The nitrile group can also contribute to strong intermolecular dipole-dipole interactions, increasing the glass transition temperature and mechanical strength of the resulting polymer.
Adhesives: The amino and nitrile functionalities can promote strong adhesion to various surfaces. The amino group can form hydrogen bonds, while the nitrile group's polarity provides strong dipole-dipole interactions with metal or polar polymer substrates. When incorporated into a polymer resin, this compound can enhance the adhesive strength and thermal resistance of the formulation.
Table 3: Applications in Functional Materials
| Material Type | Relevant Functional Group(s) | Mechanism of Action / Role | Resulting Properties |
| High-Performance Polymers | Ethynyl, Amino, Nitrile | Cross-linking via cyclotrimerization; incorporation into polyimide/polyamide backbones. | High thermal stability, mechanical strength, chemical resistance. |
| Adhesives | Amino, Nitrile | Formation of hydrogen bonds and dipole-dipole interactions with substrates. | Enhanced adhesive strength, improved thermal performance. |
| Thermal Stabilizers | Aromatic Ring, Nitrile | Incorporation of stable aromatic/nitrile units into a polymer backbone to increase degradation temperature. | Increased service temperature and lifetime of the host polymer. |
Q & A
Q. What are the established synthetic routes for 2-amino-4-ethynylbenzonitrile, and how do reaction conditions impact yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with functionalization of the benzene ring. For example, nitrile and ethynyl groups are introduced via cross-coupling or substitution reactions. A common approach includes:
- Step 1 : Amination of 4-ethynylbenzonitrile using ammonia or amine derivatives under catalytic conditions .
- Step 2 : Optimization of temperature (e.g., 70–100°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions like polymerization of the ethynyl group .
Yields >70% are achievable with palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres to stabilize reactive intermediates .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies amino (-NH₂) and ethynyl (-C≡CH) protons (δ ~2.5–3.5 ppm for ethynyl; δ ~5–6 ppm for NH₂ in DMSO-d₆) .
- IR Spectroscopy : Confirms nitrile (C≡N stretch ~2220 cm⁻¹) and ethynyl (C≡C stretch ~2100 cm⁻¹) groups .
- X-ray Crystallography : Resolves spatial arrangements, such as planarity of the benzene ring and hydrogen-bonding networks involving the amino group .
Advanced Research Questions
Q. How can cross-coupling reactions involving this compound be optimized for material science applications?
- Methodological Answer : The ethynyl group enables Sonogashira or Glaser couplings to construct conjugated polymers or metal-organic frameworks (MOFs). Key parameters:
- Catalyst Selection : Pd/Cu systems for C-C bond formation, with ligand tuning (e.g., PPh₃ vs. bulky ligands) to prevent catalyst poisoning .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while temperature gradients (60–120°C) control reaction rates .
Applications include organic semiconductors, where extended π-conjugation improves charge mobility .
Q. What experimental approaches are used to study hydrogen-bonding interactions in this compound derivatives?
- Methodological Answer :
- Solid-State Analysis : X-ray diffraction reveals intermolecular H-bonding between amino groups and nitrile/ethynyl moieties, influencing crystal packing .
- Solution-Phase Studies : Titration calorimetry (ITC) or UV-Vis spectroscopy quantifies binding constants with proton-accepting molecules (e.g., carbonyl compounds) .
Computational tools (DFT) model H-bond strengths, guiding the design of supramolecular assemblies .
Q. How should researchers address contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) to ensure reproducibility .
- Structural Purity : Verify compound integrity via HPLC-MS, as impurities (e.g., oxidation byproducts) can skew results .
Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanism-specific effects .
Q. What computational strategies predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulates solvent interactions and steric effects during catalytic cycles .
- DFT Calculations : Maps frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the amino group’s lone pair enhances electron density at the para position, directing electrophilic substitutions .
These models guide ligand design for asymmetric catalysis or regioselective functionalization .
Q. What are the stability considerations for this compound under varying laboratory conditions?
- Methodological Answer :
- Thermal Stability : Decomposition occurs >200°C; store at 2–8°C in amber vials to prevent photodegradation .
- Moisture Sensitivity : The nitrile group hydrolyzes slowly in humid environments; use desiccants (e.g., silica gel) during long-term storage .
Monitor stability via TGA (thermogravimetric analysis) and periodic NMR checks .
Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replacing ethynyl with halogens) to assess impact on target binding .
- Biological Assays : Test derivatives against kinase inhibitors or antimicrobial targets, correlating electronic effects (Hammett constants) with activity trends .
SAR data inform lead optimization, prioritizing compounds with balanced lipophilicity (LogP) and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
